![molecular formula C6H7IN2 B1391645 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 1217018-91-1](/img/structure/B1391645.png)

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Descripción general

Descripción

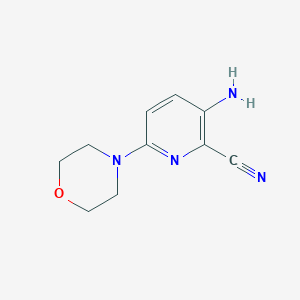

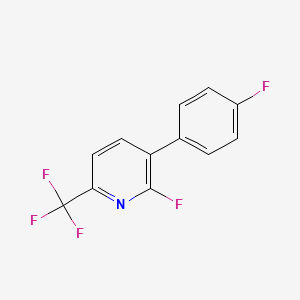

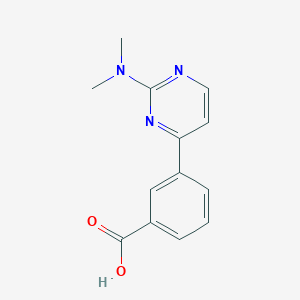

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of new cation moieties for ionic liquid designs has been a focus of research . Imidazolium derivatives are widely used in the field due to their versatility and relatively high stability . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is presented in order to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Nitration and Derivatives : The nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles leads to the synthesis of 3-nitro derivatives. These derivatives include 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. A process involving nitration with sulfuric and nitric acids produces 2,3-dinitro derivatives (Kavina, Sizov, & Yakovlev, 2018).

- Antibacterial and Antifungal Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts exhibit significant antibacterial and antifungal properties. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

- Functionalization at C-7 : The functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles at C-7 involves conversion to quaternary imidazolium salts. This activation enables reactions with aldehydes and alkyl halides, demonstrating versatility in chemical synthesis (Gallagher & Adams, 1989).

Novel Methodologies

- Microwave-Assisted Synthesis : A methodology involving microwave irradiation produces 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles efficiently. This one-pot, three-component reaction is notable for its operational simplicity and reduced reaction time (Maity, Pathak, & Pramanik, 2013).

- Neuroprotective Properties : Compounds based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold show promise as neuroprotective agents, particularly as inhibitors of JNK3. These compounds have been effective in preventing cell death in models of cerebellar granule neurons (Graczyk et al., 2005).

Additional Applications

- Electrochemical Evaluation : Substituted imidazoles based on the pyrrolo[1,2-a]imidazole scaffold have undergone electrochemical studies, revealing potential for bioreduction properties. This highlights their potential in electrochemical applications and as functional materials (Zaki et al., 2012).

- Cognition Enhancing Activity : Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have shown potent cognition enhancing activity, particularly in reversing scopolamine-induced amnesia. This suggests their potential use in treating cognitive disorders (Pinza et al., 1993).

Direcciones Futuras

Ionic liquids have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more . Thus, the study and development of new cation moieties for ionic liquid designs, including 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, could be a promising future direction .

Mecanismo De Acción

- The primary targets of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are not clearly recognized in the literature . However, we know that it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. These rings play a crucial role in its interactions with cellular components.

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction suggests that this compound may play a role in modulating necroptosis, a form of programmed cell death.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity against human red blood cells and HEK-293 cells . This indicates that this compound can significantly impact cellular health and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with RIPK1, for instance, results in the inhibition of necroptosis . This binding interaction is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of similar compounds have shown significant cytotoxicity . Determining the optimal dosage is essential for minimizing adverse effects and maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and safety as a therapeutic agent

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its efficacy and safety as a therapeutic agent.

Propiedades

IUPAC Name |

3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFERXDIZKVBYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)